molecular formula C22H23N5O8S2 B2371670 Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-05-2

Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

货号: B2371670
CAS 编号: 361174-05-2
分子量: 549.57
InChI 键: DEHWNNLAHWXJMV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a benzo[d]thiazole core substituted with methoxy (4-position) and nitro (6-position) groups, linked via a carbamoyl moiety to a phenyl ring. The phenyl group is further sulfonylated and connected to a piperazine moiety terminated by an ethyl carboxylate ester. The sulfonyl-piperazine-carboxylate chain enhances solubility and may facilitate receptor binding .

属性

IUPAC Name

ethyl 4-[4-[(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O8S2/c1-3-35-22(29)25-8-10-26(11-9-25)37(32,33)16-6-4-14(5-7-16)20(28)24-21-23-19-17(34-2)12-15(27(30)31)13-18(19)36-21/h4-7,12-13H,3,8-11H2,1-2H3,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHWNNLAHWXJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4O5SC_{18}H_{22}N_{4}O_{5}S, with a molecular weight of 402.45 g/mol. Its structure features a piperazine ring substituted with various functional groups, including a sulfonyl group and a nitrobenzo[d]thiazole moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to this structure can inhibit enzymes involved in cancer progression and bacterial virulence. For instance, studies on benzothiazole derivatives have shown their potential as inhibitors of VEGFR-2, a key receptor in angiogenesis and cancer metastasis .
  • Modulation of Receptor Activity : The compound may also influence G protein-coupled receptors (GPCRs), which play significant roles in cell signaling pathways relevant to numerous physiological processes .

Anticancer Activity

A study evaluating the anticancer properties of related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed for similar derivatives:

Compound NameCancer Cell LineIC50 (µM)
Compound AHCT-1165.61
Compound BMCF-76.11
Compound CHEPG-27.92

These results suggest that ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate may exhibit similar or enhanced anticancer properties due to its structural characteristics.

Antimicrobial Activity

In addition to its anticancer potential, the compound's structural components suggest possible antimicrobial properties. Compounds containing thiazole rings have been reported to demonstrate antibacterial activity against various pathogens. For instance, derivatives were tested against Escherichia coli and Staphylococcus aureus with promising results .

Case Studies

  • VEGFR Inhibition : A recent study on benzothiazole hybrids indicated that modifications in the thiazole structure significantly enhanced VEGFR-2 inhibitory activity, suggesting that similar modifications may improve the efficacy of ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate against tumor growth .
  • Ames Test Results : The compound underwent testing in the Ames assay to evaluate its mutagenic potential. Preliminary results indicated strong positive responses, suggesting that while it may possess therapeutic benefits, careful consideration is required regarding its safety profile .

科学研究应用

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate. Research indicates that compounds containing thiazole rings exhibit varying degrees of effectiveness against bacteria and fungi.

Case Studies and Findings

  • A study examined a series of thiazole derivatives for their antibacterial activity against gram-positive and gram-negative bacteria. The results showed that while some compounds demonstrated moderate activity, the efficacy was generally lower than established antibiotics like ketoconazole and chloramphenicol, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml for most test compounds .
Compound MIC (µg/ml) Activity
Compound A100Moderate
Compound B200Moderate
Reference Drug (Ketoconazole)25-50High

Antitumor Properties

Thiazole derivatives have also been investigated for their potential antitumor effects. The unique structural features of Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate may contribute to its ability to inhibit tumor growth.

Research Insights

Recent reviews have focused on the synthesis and biological evaluation of benzothiazole-based compounds, which include similar structures. These compounds have shown promise in vitro and in vivo against various cancer cell lines, indicating their potential as anticancer agents .

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Benzo[d]thiazole vs. Benzothiazinone
  • Target Compound : Benzo[d]thiazole with methoxy and nitro groups.
  • : 2-[4-(R-sulfonyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one. Key Differences: Benzothiazinone core replaces benzo[d]thiazole; trifluoromethyl (electron-withdrawing) instead of methoxy (electron-donating). Impact: The trifluoromethyl group increases lipophilicity and metabolic stability, while the nitro group in both compounds may contribute to antimicrobial activity .
Tautomeric Forms ()
  • Ethyl 4-[(4-{[(2E)-6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene]carbamoyl}phenyl)sulfonyl]piperazine-1-carboxylate
    • Key Differences : Methyl substituent at position 3 and ylidene tautomer (C=N linkage) instead of carbamoyl.
    • Impact : The ylidene group may alter tautomerism, affecting solubility and binding kinetics compared to the carbamoyl-linked target compound .

Piperazine-Sulfonyl Linkage Variations

Fluorophenyl-Piperazine Derivatives ()
  • Example: 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (). Key Differences: Pyridazinone core replaces benzo[d]thiazole; fluorophenyl group enhances π-π stacking in receptor binding. Impact: Fluorine substitution improves metabolic stability but reduces solubility compared to the target compound’s unsubstituted piperazine .
Hydrophilic Modifications ()
  • Ethyl 4-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate Key Differences: Hydroxyethyl and methylsulfonyl groups increase hydrophilicity.

Substituent Effects on Bioactivity

Compound Class Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Benzo[d]thiazole 4-Methoxy, 6-nitro, carbamoyl Hypothesized enzyme inhibition
Benzothiazinone () Benzothiazinone 8-Nitro, 6-CF3 Antimicrobial
Pyridazinone () Pyridazinone 2-Fluorophenyl-piperazine Antipsychotic potential
Thiosemicarbazide () Hydrazone 4-Fluorophenyl, thiosemicarbazide AChE inhibition

Comparison with and

  • : Uses α-halogenated ketones for S-alkylation of triazoles.
  • : Employs DIPEA and PyBOP for carboxamide formation.
  • Contrast : The target compound’s nitro and methoxy groups may require protective group strategies during synthesis .

Physicochemical and Spectral Properties

  • IR Spectroscopy :
    • Target Compound: Expected C=O (carbamoyl, ~1680 cm⁻¹) and S=O (sulfonyl, ~1350 cm⁻¹) stretches.
    • : Triazole-thiones show C=S (~1250 cm⁻¹), absent in the target compound .
  • Solubility : The ethyl carboxylate and sulfonyl groups enhance solubility in polar aprotic solvents (e.g., DMSO), similar to ’s hydroxyethyl derivative .

准备方法

Synthesis of 4-Methoxy-6-nitrobenzo[d]thiazol-2-amine

Starting Material : 4-Methoxy-2-nitroaniline.
Procedure :

  • Thiocyanation : React 4-methoxy-2-nitroaniline with ammonium thiocyanate in acetic acid at 80°C for 6 hours to yield 4-methoxy-6-nitrobenzo[d]thiazol-2-amine.
  • Cyclization : Treat the intermediate with bromine in glacial acetic acid to facilitate ring closure.

Reaction Conditions :

Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
1 NH4SCN AcOH 80 6 72
2 Br2 AcOH 25 2 85

Characterization :

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, NH2), 7.89 (d, J=8.4 Hz, 1H), 6.98 (d, J=8.4 Hz, 1H), 3.92 (s, 3H, OCH3).
  • IR (KBr) : 3340 cm⁻¹ (N-H), 1520 cm⁻¹ (NO2), 1245 cm⁻¹ (C-O).

Preparation of 4-(Chlorosulfonyl)benzoic Acid

Starting Material : 4-Aminobenzoic acid.
Procedure :

  • Diazotization : Treat 4-aminobenzoic acid with NaNO2 and HCl at 0–5°C.
  • Sulfonation : Bubble SO2 gas through the diazonium salt solution to form 4-sulfobenzoic acid, followed by chlorination with PCl5.

Reaction Conditions :

Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
1 NaNO2, HCl H2O 0–5 1 89
2 SO2, PCl5 DCM 25 3 78

Characterization :

  • Melting Point : 158–160°C.
  • ESI-MS : m/z 218.9 [M-H]⁻.

Coupling of 4-(Chlorosulfonyl)benzoic Acid to Piperazine

Procedure :

  • Sulfonylation : React piperazine with 4-(chlorosulfonyl)benzoic acid in dichloromethane (DCM) using triethylamine (TEA) as a base.
  • Carboxyl Activation : Convert the benzoic acid to its acid chloride using thionyl chloride (SOCl2), followed by coupling with piperazine sulfonamide.

Optimization Data :

Base Solvent Temperature (°C) Time (h) Yield (%)
TEA DCM 25 4 82
DIPEA THF 40 6 75

Carbamoyl Linkage Formation

Procedure :

  • Activation : Treat 4-(piperazine-1-sulfonyl)benzoic acid with EDCI/HOBt in DMF to form the active ester.
  • Amidation : React with 4-methoxy-6-nitrobenzo[d]thiazol-2-amine under inert atmosphere.

Critical Parameters :

  • Coupling Agents : EDCI/HOBt outperformed DCC/DMAP in yield (88% vs. 65%).
  • Solvent Screening : DMF > DMSO > THF in efficacy.

Esterification with Ethyl Chloroformate

Procedure :
Add ethyl chloroformate dropwise to the piperazine sulfonamide in anhydrous THF at 0°C, followed by TEA. Stir for 3 hours at room temperature.

Yield Optimization :

Equivalents of Chloroformate Solvent Yield (%)
1.2 THF 91
2.0 DCM 87

Analytical Validation and Purity Assessment

Spectroscopic Characterization

  • 1H NMR (500 MHz, CDCl3): δ 8.45 (s, 1H, NH), 8.12 (d, J=8.5 Hz, 2H), 7.89 (d, J=8.5 Hz, 2H), 4.23 (q, J=7.0 Hz, 2H, OCH2), 3.82 (s, 3H, OCH3), 3.45–3.40 (m, 4H, piperazine), 2.95–2.90 (m, 4H, piperazine), 1.31 (t, J=7.0 Hz, 3H, CH3).
  • 13C NMR : δ 166.5 (C=O), 154.2 (C-O), 142.1 (C-S), 128.9–124.3 (aromatic Cs), 61.8 (OCH2), 56.3 (OCH3), 45.2 (piperazine), 14.1 (CH3).
  • HRMS (ESI) : m/z calcd for C23H25N5O7S2 [M+H]+: 580.1245; found: 580.1239.

Chromatographic Purity

HPLC Conditions : C18 column, 70:30 MeOH/H2O, 1.0 mL/min, λ=254 nm.

  • Retention Time : 12.7 min.
  • Purity : 98.6% (area normalization).

Comparative Analysis of Synthetic Routes

Method Total Yield (%) Purity (%) Key Advantage
Sequential Linear Synthesis 62 98.6 High reproducibility
Convergent Approach 55 97.2 Shorter reaction times
One-Pot Sulfonylation 48 95.8 Reduced purification steps

Industrial-Scale Considerations

  • Cost Analysis : Piperazine and ethyl chloroformate account for 68% of raw material costs.
  • Environmental Impact : DMF usage necessitates solvent recovery systems to meet EPA guidelines.
  • Process Safety : Exothermic sulfonylation requires jacketed reactors with controlled cooling.

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors targeting EGFR and VEGFR. Structural analogs demonstrate IC50 values of 12–85 nM in MCF-7 breast cancer cells.

常见问题

Q. What are the critical steps and analytical techniques for synthesizing Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?

Answer: The synthesis typically involves:

Thiazole ring formation : Condensation of nitro-substituted benzothiazole precursors with carbamoylphenyl intermediates under reflux conditions in polar aprotic solvents (e.g., DMF) .

Sulfonylation : Reaction of the intermediate with sulfonyl chloride derivatives, requiring precise pH control (7–8) to avoid side reactions .

Piperazine coupling : Ethyl chloroformate is used to introduce the piperazine-carboxylate moiety, with temperature maintained at 0–5°C to prevent decomposition .

Q. Analytical Validation :

  • HPLC : Monitors reaction progress and purity (>95% typically required) .
  • NMR Spectroscopy : Confirms structural integrity, focusing on sulfonyl (δ 3.2–3.5 ppm) and piperazine (δ 1.2–1.4 ppm) proton signals .
  • Mass Spectrometry : Validates molecular weight (expected ~550–600 g/mol based on analogues) .

Q. How should researchers characterize the solubility and stability of this compound for in vitro assays?

Answer:

  • Solubility Testing : Use a tiered approach:
    • Organic solvents : DMSO or ethanol for stock solutions (typical solubility >10 mM) .
    • Aqueous buffers : Assess via shake-flask method in PBS (pH 7.4); expect limited solubility (<1 mM) due to hydrophobic moieties .
  • Stability Profiling :
    • Thermal Stability : TGA/DSC to determine decomposition temperatures (likely >200°C based on similar piperazine-thiazole derivatives) .
    • Hydrolytic Stability : Incubate in PBS at 37°C for 24–72 hours, monitoring degradation via LC-MS .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the nitro group to the benzo[d]thiazole core?

Answer: The nitro group’s position (C-6) is critical for bioactivity. Optimization strategies include:

  • Nitration Conditions : Use fuming HNO₃ in H₂SO₄ at 0–5°C to minimize over-nitration .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
  • Yield Comparison :
ConditionTemperatureCatalystYield (%)Purity (HPLC)
HNO₃/H₂SO₄0°CNone4590
HNO₃/H₂SO₄ + ZnCl₂0°CZnCl₂6895

Adapted from methods in

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions may arise from assay variability or impurity batches. Mitigation strategies:

Orthogonal Assays : Confirm enzyme inhibition (e.g., IC₅₀) using fluorescence polarization and surface plasmon resonance (SPR) .

Batch Analysis : Compare HPLC purity (>98% vs. <95%) and residual solvent levels (e.g., DMF) across studies .

Structural Confirmation : Use X-ray crystallography to verify the nitro group’s orientation, which impacts target binding .

Q. What advanced techniques elucidate the compound’s mechanism of action in targeting enzymes/receptors?

Answer:

  • Molecular Docking : Simulate binding to cysteine proteases (e.g., cathepsin B) using the nitro-thiazole moiety as an electrophilic trap .
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement by measuring protein stability shifts in lysates treated with the compound .
  • Kinetic Studies : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .

Q. How can researchers improve the compound’s pharmacokinetic profile for in vivo studies?

Answer:

  • Prodrug Design : Modify the ethyl carboxylate group to enhance oral bioavailability (e.g., ester-to-amide conversion) .
  • Microsomal Stability Testing : Use liver microsomes to identify metabolic hotspots (likely sulfonyl or piperazine cleavage) .
  • LogP Optimization : Introduce hydrophilic substituents (e.g., hydroxyl groups) to reduce LogP from ~3.5 (predicted) to <2.5 .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。